molecular formula C20H23NO6 B2592167 [(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 386262-93-7

[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2592167
CAS No.: 386262-93-7
M. Wt: 373.405
InChI Key: QJCRTXZVYXTKBO-UHFFFAOYSA-N
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Description

[(2,5-Dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic benzoate ester derivative featuring a 3,4,5-trimethoxy-substituted benzoyl group linked via a methylene bridge to a carbamoyl moiety, which is further substituted with a 2,5-dimethylphenyl group. Key structural elements include:

  • 3,4,5-Trimethoxybenzoate core: Associated with enhanced lipophilicity and bioactivity in related compounds, such as intermediates for Trimethoprim and sulfa drugs .
  • 2,5-Dimethylphenyl substituent: Modulates steric and electronic effects, as seen in structurally related esters .

Properties

IUPAC Name

[2-(2,5-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-12-6-7-13(2)15(8-12)21-18(22)11-27-20(23)14-9-16(24-3)19(26-5)17(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCRTXZVYXTKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves a multi-step process. One common method includes the reaction of 2,5-dimethylphenyl isocyanate with methyl 3,4,5-trimethoxybenzoate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group into an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3,4,5-Trimethoxybenzoate Derivatives

  • Molecular Weight : ~226.23 g/mol (estimated).
  • Applications : Used as a precursor for antibiotics (e.g., Trimethoprim) and other pharmaceuticals .
  • Comparison : The absence of the carbamoyl and dimethylphenyl groups in this analog reduces steric hindrance and increases metabolic stability, making it more suitable for large-scale synthesis. However, the additional substituents in the target compound may enhance target binding specificity in bioactive contexts .

2,5-Dimethylphenyl-Substituted Esters

Key Compound : 2,5-Dimethylphenyl 3,4,5-trimethoxybenzoate (CAS 497059-41-3)

  • Molecular Formula : C₁₈H₂₀O₅.
  • Molecular Weight : 316.36 g/mol .
  • Structural Differences : Replaces the carbamoyl methyl group with a direct ester linkage to the 2,5-dimethylphenyl ring.
  • Implications : The direct ester linkage likely improves hydrolytic stability compared to the carbamoyl-containing target compound. However, the carbamoyl group in the target may confer better solubility in polar solvents or enhanced interaction with biological targets .

Carbamoyl-Containing Analogs

  • Structure : Features a methylcarbamate group linked to a 3,5-dimethylphenyl ring.
  • Applications : Used as a pesticide (methiocarb analogs) due to acetylcholinesterase inhibition .
  • Comparison: The target compound’s 3,4,5-trimethoxybenzoate moiety introduces additional methoxy groups, which could alter electronic properties and binding affinity compared to XMC’s simpler phenyl ring. This structural complexity may shift activity toward non-pesticidal applications, such as anticancer or antimicrobial agents .

Physical Properties

  • Molecular Weight: Estimated ~373.4 g/mol (C₂₁H₂₃NO₆).
  • Solubility : Predicted to exhibit moderate solubility in organic solvents (e.g., DMSO, CHCl₃) due to the lipophilic trimethoxy and dimethylphenyl groups.
  • Stability : The carbamoyl group may render it susceptible to hydrolysis under acidic/basic conditions compared to direct esters .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
Target Compound C₂₁H₂₃NO₆ ~373.4 3,4,5-Trimethoxy, carbamoyl methyl Under investigation
Methyl 3,4,5-trimethoxybenzoate C₁₁H₁₄O₅ 226.23 3,4,5-Trimethoxy Drug intermediates
2,5-Dimethylphenyl 3,4,5-trimethoxybenzoate C₁₈H₂₀O₅ 316.36 3,4,5-Trimethoxy, 2,5-dimethyl Synthetic intermediate
3,5-Dimethylphenyl methylcarbamate (XMC) C₁₀H₁₃NO₂ 179.22 Methylcarbamate, 3,5-dimethyl Pesticide

Biological Activity

[(2,5-Dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a compound with notable biological activity. This article delves into its synthesis, biological mechanisms, and potential applications in various fields based on existing research.

The molecular formula of this compound is C18H23N1O5C_{18}H_{23}N_{1}O_{5}, and it has a molecular weight of approximately 345.38 g/mol. The compound features a carbamoyl group attached to a methyl ester of a trimethoxybenzoate.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with a suitable amine derivative under controlled conditions. Common methods include:

  • Reagents : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
  • Conditions : Reactions are often conducted in an organic solvent such as dichloromethane or DMF (dimethylformamide) at moderate temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Antioxidant Properties : The presence of methoxy groups contributes to its antioxidant capacity, which can protect cells from oxidative stress.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
  • Anti-inflammatory Effects : In vitro assays indicated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with LPS (lipopolysaccharides), suggesting potential use in inflammatory diseases.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

StudyFindingsReference
Study on Anticancer PropertiesSignificant cytotoxicity in cancer cell lines; Mechanism involves apoptosis induction
Anti-inflammatory ResearchReduced cytokine release in LPS-stimulated macrophages
Enzyme Interaction StudiesInhibition of specific metabolic enzymes linked to cancer progression

Q & A

Q. What are the key considerations in synthesizing [(2,5-Dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate to ensure high yield and purity?

To optimize synthesis, focus on:

  • Stepwise coupling : Use methods analogous to triazine derivative synthesis (e.g., sequential substitution with DIPEA as a base at controlled temperatures) to minimize side reactions .
  • Purification : Employ recrystallization or precipitation (e.g., using LP solvent) followed by HPLC (≥98% purity) to isolate the compound and remove impurities .
  • Reaction monitoring : Track progress via TLC or LC-MS to confirm intermediate formation and final product identity .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage conditions : Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis .
  • Handling : Use inert atmospheres (e.g., nitrogen) during weighing and dissolution to avoid moisture absorption, which can degrade ester groups .

Advanced Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Structural confirmation :
    • IR spectroscopy : Validate carbamate and ester carbonyl stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
    • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., 3,4,5-trimethoxybenzoyl protons at δ 3.8–4.0 ppm) .
  • Purity analysis :
    • HPLC with UV detection : Employ C18 columns and methanol/water gradients (λ = 254 nm) to quantify impurities (<2%) .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 376.16) and rule out byproducts .

Q. How can isotopic labeling, such as deuterated analogs, be utilized in pharmacokinetic studies of this compound?

  • Metabolic tracking : Synthesize deuterated analogs (e.g., methyl-d₃ groups) to trace absorption/distribution via LC-MS/MS, leveraging isotopic shifts in fragmentation patterns .
  • Stability assays : Compare half-lives of labeled vs. unlabeled compounds in plasma or hepatocyte models to identify metabolic hotspots .

Q. What in vitro models are appropriate for evaluating the gastrointestinal motility effects of this compound?

  • Receptor binding assays : Screen for μ-opioid receptor agonism (via competitive binding with radiolabeled ligands like [³H]-DAMGO) to link structure to motility modulation .
  • Organ bath experiments : Use isolated rodent ileum or colonic smooth muscle strips to measure contraction/relaxation responses under controlled acetylcholine or KCl stimulation .

Q. What strategies can resolve contradictions in bioactivity data between different experimental models?

  • Dose-response normalization : Compare EC₅₀ values across models (e.g., receptor-transfected cells vs. tissue explants) to account for receptor density differences .
  • Species-specific factors : Replicate studies in human-derived enteric neurons or primary smooth muscle cells to minimize interspecies variability .
  • Pathway inhibition : Use selective antagonists (e.g., naloxone for opioid receptors) to confirm target specificity in conflicting assays .

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